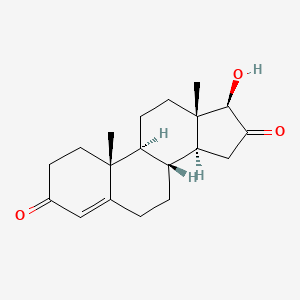![molecular formula C28H23BrNP B13795209 Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide CAS No. 73870-27-6](/img/structure/B13795209.png)
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide is an organophosphorus compound with the molecular formula C26H20BrNP It is a quaternary phosphonium salt, characterized by the presence of a quinoline moiety attached to a triphenylphosphonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a quinoline derivative in the presence of a suitable alkylating agent, such as methyl bromide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
[ \text{Ph}_3\text{P} + \text{Quinoline-4-ylmethyl bromide} \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{Quinoline-4-yl} \text{Br}^- ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Preparation of reactants: Purification of triphenylphosphine and quinoline-4-ylmethyl bromide.
Reaction setup: Conducting the reaction in large reactors under controlled temperature and pressure conditions.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and reduction: The phosphonium group can participate in redox reactions.
Complex formation: The compound can form complexes with transition metals.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding hydroxide salt.
Oxidation and reduction: Products vary based on the specific reaction conditions and reagents.
科学的研究の応用
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide has several scientific research applications:
Organic Synthesis: Used as a reagent in various organic transformations, including Wittig reactions for the synthesis of alkenes.
Medicinal Chemistry: Investigated for its potential as an antineoplastic agent due to its ability to interact with cellular components.
Biological Studies: Employed in studies involving cellular uptake and localization due to its lipophilic nature.
Industrial Applications: Utilized as a phase-transfer catalyst in various chemical processes.
作用機序
The mechanism of action of Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide involves its interaction with cellular components. The phosphonium group facilitates the compound’s entry into cells, where it can interact with specific molecular targets. The quinoline moiety may contribute to its biological activity by binding to nucleic acids or proteins, thereby affecting cellular functions.
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the quinoline moiety.
Ethyltriphenylphosphonium bromide: Another quaternary phosphonium salt with an ethyl group instead of a quinoline moiety.
Phenyltriphenylphosphonium bromide: Contains a phenyl group in place of the quinoline moiety.
Uniqueness
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry and biological studies, where the quinoline group can enhance interactions with biological targets.
特性
CAS番号 |
73870-27-6 |
|---|---|
分子式 |
C28H23BrNP |
分子量 |
484.4 g/mol |
IUPAC名 |
triphenyl(quinolin-4-ylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C28H23NP.BrH/c1-4-12-24(13-5-1)30(25-14-6-2-7-15-25,26-16-8-3-9-17-26)22-23-20-21-29-28-19-11-10-18-27(23)28;/h1-21H,22H2;1H/q+1;/p-1 |
InChIキー |
TWTAIFYJTNPARK-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=NC3=CC=CC=C23)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


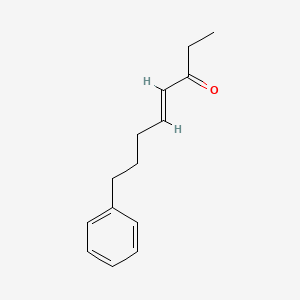
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
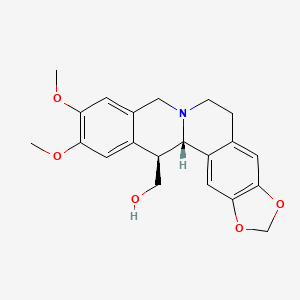
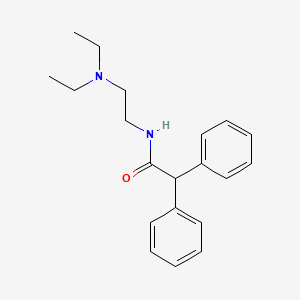


![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)

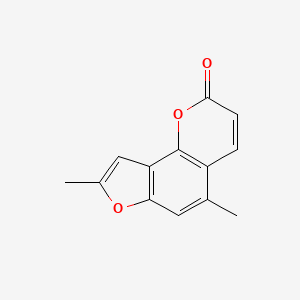
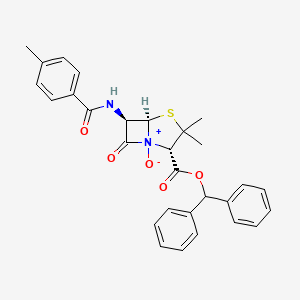
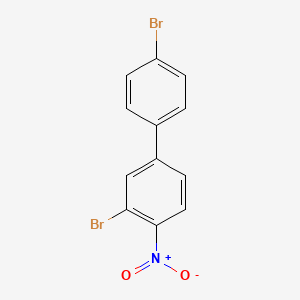
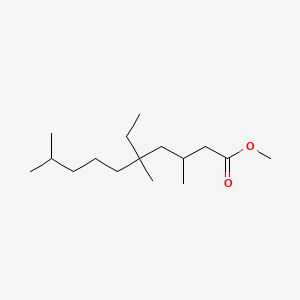
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
